molecular formula C9H13ClN2O B3274345 7-methyl-2H,3H,4H-pyrido[1,2-a]pyrimidin-3-ol hydrochloride CAS No. 6056-42-4

7-methyl-2H,3H,4H-pyrido[1,2-a]pyrimidin-3-ol hydrochloride

Cat. No.: B3274345
CAS No.: 6056-42-4
M. Wt: 200.66 g/mol
InChI Key: WDPCJEZZJHUBMS-UHFFFAOYSA-N
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Description

7-methyl-2H,3H,4H-pyrido[1,2-a]pyrimidin-3-ol hydrochloride: is a versatile small molecule scaffold used in various research and industrial applications. It is known for its unique structure, which combines a pyrido[1,2-a]pyrimidine core with a methyl group and a hydroxyl group, making it a valuable compound for synthetic chemistry and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-methyl-2H,3H,4H-pyrido[1,2-a]pyrimidin-3-ol hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles, followed by hydrolysis of the 7-imino group . Another method involves the condensation of DMF-DMA at the methyl group of the acetyl moiety, leading to cyclization and subsequent elimination of N,N-dimethylpropionamide .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the pyrimidine ring, potentially leading to the formation of dihydropyrimidine derivatives.

    Substitution: The compound can participate in substitution reactions, especially at the methyl group or the hydroxyl group, to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of alkylated or acylated derivatives.

Mechanism of Action

The mechanism of action of 7-methyl-2H,3H,4H-pyrido[1,2-a]pyrimidin-3-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. This modulation can result in various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Properties

IUPAC Name

7-methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O.ClH/c1-7-2-3-9-10-4-8(12)6-11(9)5-7;/h2-3,5,8,12H,4,6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDPCJEZZJHUBMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2CC(CN=C2C=C1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6056-42-4
Record name 2H-Pyrido[1,2-a]pyrimidin-3-ol, 3,4-dihydro-7-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6056-42-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-methyl-2H,3H,4H-pyrido[1,2-a]pyrimidin-3-ol hydrochloride
Reactant of Route 2
7-methyl-2H,3H,4H-pyrido[1,2-a]pyrimidin-3-ol hydrochloride
Reactant of Route 3
7-methyl-2H,3H,4H-pyrido[1,2-a]pyrimidin-3-ol hydrochloride
Reactant of Route 4
7-methyl-2H,3H,4H-pyrido[1,2-a]pyrimidin-3-ol hydrochloride
Reactant of Route 5
7-methyl-2H,3H,4H-pyrido[1,2-a]pyrimidin-3-ol hydrochloride
Reactant of Route 6
7-methyl-2H,3H,4H-pyrido[1,2-a]pyrimidin-3-ol hydrochloride

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